![molecular formula C15H19BrN2O3 B1396706 Tert-butyl 4-(4-bromophenyl)-3-oxopiperazine-1-carboxylate CAS No. 1178953-47-3](/img/structure/B1396706.png)
Tert-butyl 4-(4-bromophenyl)-3-oxopiperazine-1-carboxylate
Overview
Description
Tert-butyl (4-bromophenyl)carbamate is a chemical compound with the molecular formula C11H14BrNO2 . It’s an organic ester that belongs to the family of benzoic acid esters . This compound is commonly used in various research fields and industrial applications.
Synthesis Analysis
While specific synthesis methods for “Tert-butyl 4-(4-bromophenyl)-3-oxopiperazine-1-carboxylate” were not found, tert-butyl bis(4′-(hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate was synthesized via a Suzuki cross-coupling reaction of tert-butyl bis(4-bromophenyl)carbamate and (4-(hexyloxy)phenyl)boronic acid .
Molecular Structure Analysis
The molecular structure of similar compounds like tert-butyl (4-bromophenyl)carbamate has been established by means of elemental analysis, high-resolution mass-spectrometry, 1H, 13C-NMR, IR and UV spectroscopy, and mass-spectrometry .
Chemical Reactions Analysis
Tert-butyl (4-bromophenyl)carbamate serves as an ideal substrate for Suzuki coupling reactions . In combination with triethylsilane, the tris-4-bromophenylamminium radical cation, also known as magic blue (MB •+), mediates the catalytic de-tert-butylation of tert-butyl esters .
Physical And Chemical Properties Analysis
Tert-butyl (4-bromophenyl)carbamate is a white to off-white crystalline solid with a molecular weight of 272.14 g/mol . It’s insoluble in water but soluble in organic solvents such as chloroform, ethyl acetate, and acetone .
Scientific Research Applications
1. Structural Studies and Molecular Configurations
- The six-membered ring of related esters, such as tert-butyl 5-(hydroxymethyl)-2-(1-methylethyl)-3-oxopiperazine-1-carboxylate, adopts a distorted half-chair configuration, revealing insights into molecular geometry and hydrogen bonding patterns (Kolter, Rübsam, Giannis, & Nieger, 1996).
2. Synthesis Methods and Derivative Formation
- An efficient synthesis approach for tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate, a related compound, involves a series of steps starting from 4-methylpyridinium, highlighting a method that is simple and suitable for industrial scale-up (Xin-zhi, 2011).
3. Diastereoselective Synthesis and Peptidomimetic Applications
- Selective O-deprotection and C3-alkylation of tert-butyl 4-oxopiperidine-1-carboxylate derivatives allow the synthesis of diastereomerically pure constrained peptidomimetics, providing a pathway to diverse peptidomimetic structures (Franceschini, Sonnet, & Guillaume, 2005).
4. Crystal Structure Analysis
- X-ray studies of tert-butyl 6-isobutyl-2,4-dioxopiperidine-1-carboxylate derivatives offer insights into molecular packing and hydrogen bonding, critical for understanding compound stability and interactions (Didierjean, Marin, Wenger, Briand, Aubry, & Guichard, 2004).
5. Chiral Auxiliary Applications
- Use of tert-butyl 2-oxoimidazolidine-4-carboxylate as a chiral auxiliary in dynamic kinetic resolution processes illustrates its potential in stereoselective carbon-carbon bond formation, enhancing the synthesis of biologically active compounds (Kubo, Kubota, Takahashi, & Nunami, 1997).
Safety And Hazards
Future Directions
properties
IUPAC Name |
tert-butyl 4-(4-bromophenyl)-3-oxopiperazine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19BrN2O3/c1-15(2,3)21-14(20)17-8-9-18(13(19)10-17)12-6-4-11(16)5-7-12/h4-7H,8-10H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGZRSWMPPWOOMT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(C(=O)C1)C2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19BrN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-(4-bromophenyl)-3-oxopiperazine-1-carboxylate |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.